molecular formula CrCuO B078546 Chromium copper oxide CAS No. 11104-65-7

Chromium copper oxide

Cat. No.: B078546
CAS No.: 11104-65-7
M. Wt: 131.54 g/mol
InChI Key: HFORGINKVIYNFC-UHFFFAOYSA-N
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Description

Chromium copper oxide (CrCuO) is an inorganic compound of significant interest in advanced materials research, particularly in the fields of solid-state chemistry and condensed matter physics. This mixed metal oxide is primarily studied for its intriguing electronic and magnetic properties, which arise from the complex interactions between the transition metal cations (Cr³⁺ and Cu²⁺) within its crystal lattice. A key area of application is in the development of novel p-type semiconductor materials for transparent electronics and oxide-based thin-film transistors (TFTs). Its specific research value lies in its potential as a photocatalyst for visible-light-driven water splitting and pollutant degradation, owing to a typically narrow bandgap that allows for efficient absorption of solar energy. Furthermore, CrCuO is investigated for its role in spintronics due to predicted magnetic ordering and as a precursor for synthesizing complex oxide heterostructures. The mechanism of action for its catalytic and electronic functions is rooted in its electronic band structure, where the presence of chromium introduces mid-gap states that can facilitate charge carrier generation and separation upon photoexcitation. Researchers utilize high-purity this compound to explore these mechanisms and to fabricate next-generation functional materials for energy conversion and information technology applications.

Properties

CAS No.

11104-65-7

Molecular Formula

CrCuO

Molecular Weight

131.54 g/mol

IUPAC Name

chromium;copper;oxygen(2-)

InChI

InChI=1S/Cr.Cu.O

InChI Key

HFORGINKVIYNFC-UHFFFAOYSA-N

SMILES

[O-2].[Cr].[Cu]

Canonical SMILES

[O].[Cr].[Cu]

Other CAS No.

11104-65-7

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Preparation Methods

Co-Precipitation and Calcination for Copper-Zinc-Chromium Catalysts

The co-precipitation method, followed by calcination, is widely employed for synthesizing ternary copper-zinc-chromium (Cu-Zn-Cr) oxide catalysts. As detailed in the patent by , this approach involves sequential mixing of chromium trioxide (CrO₃) with a pre-pyrolyzed copper-chromium compound, followed by the addition of basic copper carbonate (CuCO₃·Cu(OH)₂) and basic zinc carbonate (ZnCO₃·Zn(OH)₂). Key steps include:

  • Pyrolysis of Basic Ammonium Copper Chromate : Initial pyrolysis at 300–400°C produces a copper-chromium intermediate, enhancing homogeneity and dispersion of copper within the final catalyst .

  • Kneading and Drying : The mixture is kneaded in water to form a paste, dried at 50–70°C, and calcined twice—first at 200–350°C to decompose carbonates, then at 250–450°C to stabilize the oxide matrix .

  • Atomic Ratio Optimization : The atomic ratio Cu:Zn:Cr is critical, with optimal activity observed at 1:1:1 . Deviations (e.g., 1:0.5:1) reduce methanol synthesis efficiency by 15–30% due to sintering or incomplete reduction .

Table 1: Synthesis Conditions and Catalytic Performance of Cu-Zn-Cr Catalysts

Atomic Ratio (Cu:Zn:Cr)Calcination Temp (°C)Space Velocity (hr⁻¹)Methanol Yield (g·L⁻¹·hr⁻¹)
1:1:130010,0000.85
1:0.5:130010,0000.58
1:1:0.530010,0000.72

This method ensures high copper dispersion within a zinc-chromium matrix, mitigating sintering during methanol synthesis at 150–400°C and 10–400 atm . However, the multi-step process demands precise control over pyrolysis and calcination to avoid phase segregation.

Sol-Gel Synthesis of Copper Chromite (CuCr₂O₄) Nanoparticles

The sol-gel method, particularly the citrate gel route, enables the preparation of nanostructured CuCr₂O₄ with tailored morphologies. As demonstrated by , the procedure involves:

  • Precursor Mixing : Dissolving copper nitrate (Cu(NO₃)₂) and chromium nitrate (Cr(NO₃)₃) in a 1:2 molar ratio in deionized water.

  • Citric Acid Complexation : Adding citric acid as a chelating agent to form a homogeneous gel, followed by drying at 80°C .

  • Calcination : Thermal treatment at 600–800°C to decompose organics and crystallize the spinel phase .

Table 2: Effect of Calcination Temperature on CuCr₂O₄ Properties

Calcination Temp (°C)Crystallite Size (nm)Surface Area (m²/g)Bandgap (eV)
60018452.1
70025322.0
80035181.9

Higher calcination temperatures increase crystallite size but reduce surface area, impacting catalytic activity. FT-IR analysis confirms Cr–O–Cu bonding at 620 cm⁻¹, while FE-SEM reveals spherical nanoparticles (20–50 nm) . Post-synthesis modification with silicone rubber enhances microwave absorption, achieving a reflection loss of -23 dB at 12 GHz .

Magnetron Sputtering and Ion Implantation for Doped Cu₂O Thin Films

For optoelectronic applications, chromium-doped cuprous oxide (Cu₂O:Cr) thin films are synthesized via magnetron sputtering followed by ion implantation :

  • Film Deposition : Reactive DC magnetron sputtering of copper in an oxygen/argon plasma forms Cu₂O layers (130 nm thick) on silicon substrates .

  • Chromium Implantation : Low-energy (10 keV) Cr⁺ ions are implanted at doses of 1×10¹⁴–1×10¹⁵ ions/cm², penetrating up to 26 nm depth .

  • Post-Implantation Annealing : Heating at 400°C in nitrogen stabilizes the doped structure.

Table 3: Optical Properties of Cu₂O:Cr Thin Films

Cr Dose (ions/cm²)Refractive Index (n)Extinction Coefficient (k)Bandgap (eV)
02.850.122.1
5×10¹⁴2.780.181.9
1×10¹⁵2.700.251.8

Implantation reduces the bandgap from 2.1 eV to 1.8 eV, enhancing visible-light absorption. XRD detects minor Cu₄O₃ phases at high doses, indicating lattice distortion . AFM shows increased surface roughness (RMS 4.2 nm → 6.8 nm), beneficial for charge carrier separation in photovoltaic devices .

Solution Combustion Synthesis of Delafossite CuCrO₂

Solution combustion synthesis (SCS) offers a rapid, energy-efficient route to delafossite CuCrO₂ powders :

  • Fuel-Oxidizer Mixing : Combining copper nitrate, chromium nitrate, and urea (fuel) in a stoichiometric ratio (1:1:2.5).

  • Ignition and Combustion : Heating at 500°C initiates a self-sustaining exothermic reaction, yielding porous powders .

  • Post-Combustion Annealing : Optional annealing at 700°C improves crystallinity.

Table 4: Impact of Fuel-to-Oxidizer Ratio on CuCrO₂ Characteristics

Urea/Nitrate RatioCombustion Temp (°C)Surface Area (m²/g)Crystallite Size (nm)
1:14802815
1.5:15202220
2:15501530

Higher fuel ratios increase combustion temperatures but reduce surface area due to particle agglomeration. The material exhibits p-type conductivity (σ = 3.2 S/cm) and optical transparency >70% in the visible spectrum, making it suitable for transparent electronics .

Comparative Analysis of Synthesis Methods

Table 5: Advantages and Limitations of Chromium Copper Oxide Preparation Techniques

MethodCrystallinityScalabilityCostKey Applications
Co-PrecipitationHighModerateLowHeterogeneous Catalysis
Sol-GelModerateLowMediumNanostructured Materials
Magnetron SputteringHighLowHighOptoelectronic Thin Films
Combustion SynthesisModerateHighLowEnergy Storage

Co-precipitation excels in producing thermally stable catalysts, while sol-gel methods allow nanoscale morphology control. Magnetron sputtering achieves high-purity films but requires vacuum systems, limiting scalability. Combustion synthesis is rapid and economical but may yield less-defined crystallinity.

Chemical Reactions Analysis

Types of Reactions: Chromium copper oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products.

Scientific Research Applications

Optoelectronic Devices

Transparency and Conductivity
Copper chromium oxide is recognized as a promising p-type semiconductor with high optical transparency and electrical conductivity. Research indicates that doping with magnesium can enhance these properties significantly. For instance, thin films of CuCrO2 exhibited a conductivity of 52.8 S cm1^{-1} and visible transmittance exceeding 50% when optimized with magnesium doping. The optical band gap measured approximately 3 eV, making it suitable for applications in transparent conductive films for displays and solar cells .

Case Study: Doping Effects
In a study examining the effects of magnesium doping on the structural and electrical properties of CuCrO2 coatings, researchers utilized various characterization techniques such as X-ray diffraction and scanning electron microscopy. The results demonstrated that magnesium doping not only improved conductivity but also enhanced the structural integrity of the films, paving the way for their use in advanced optoelectronic applications .

Catalysis

Regeneration of Catalysts
Chromium copper oxide serves as a catalyst in various chemical reactions, particularly in the conversion of nitriles to amides. A notable method involves regenerating deactivated copper oxide or copper chromite catalysts through oxidation followed by reduction processes. This two-step regeneration technique restores catalyst activity effectively, enabling its reuse in industrial applications .

Application in Chemical Reactions
The regenerated catalysts are particularly effective in converting nitriles with up to 20 carbon atoms into their corresponding amides under controlled conditions. The process can be conducted in both gaseous and liquid phases, demonstrating the versatility of this compound catalysts in organic synthesis .

Semiconductor Applications

Photovoltaics and Sensors
Cuprous oxide (Cu2O), often discussed alongside this compound due to their similar properties, has been extensively investigated for use in photovoltaic cells and sensors. Research has shown that incorporating chromium ions into cuprous oxide thin films through ion implantation can modify their optical properties, enhancing their potential as photovoltaic absorbers . The modified films exhibited changes in surface morphology and optical characteristics, indicating that chromium doping could improve performance metrics for solar energy applications.

Performance Metrics
Recent studies have reported that Cu2O thin films can achieve efficiencies upwards of 6% when properly doped and structured for solar cell applications. The integration of chromium enhances the absorption coefficients and overall efficiency of these materials, making them viable candidates for next-generation solar technologies .

Material Properties

PropertyValue
Electrical ConductivityUp to 52.8 S cm1^{-1}
Optical Band Gap~3 eV
Visible Transmittance>50%

Mechanism of Action

The mechanism of action of chromium copper oxide involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons between reactants, enhancing the reaction rate. In biological applications, its antimicrobial properties are attributed to the generation of reactive oxygen species that damage microbial cell membranes .

Comparison with Similar Compounds

Copper Oxides (CuO and Cu₂O)
  • Copper(II) Oxide (CuO): Structure: Monoclinic crystal system. Synthesis: Produced via thermal oxidation of copper or precipitation methods. Properties: p-type semiconductor with a band gap of 1.2–1.8 eV; antiferromagnetic behavior . Applications: Gas sensors, catalysis, and photovoltaic cells .
  • Copper(I) Oxide (Cu₂O) :

    • Structure : Cubic crystal system with a reddish color.
    • Synthesis : Electrolysis or reduction of copper(II) salts.
    • Properties : Band gap of 2.1–2.6 eV; diamagnetic .
    • Applications : Solar energy conversion, optical switches .
  • Chromium Copper Oxide (Cu₂CrBO₅) :

    • Structure : Ludwigite framework with Cr³⁺ and Cu²⁺ in distinct octahedral sites .
    • Synthesis : Flux growth under controlled conditions to overcome Cr₂O₃ insolubility .
    • Applications : Magnetoelectric devices and anisotropic magnetic studies .
Other Ludwigites (Cu₂FeBO₅ and Cu₂MnBO₅)
  • Cu₂FeBO₅ : Shares the ludwigite structure but replaces Cr³⁺ with Fe³⁺. Exhibits magnetic ordering at lower temperatures compared to Cu₂CrBO₅ .
  • Cu₂MnBO₅ : Contains Mn³⁺ instead of Cr³⁺, leading to distinct magnetic interactions and easier synthesis due to Mn₂O₃’s higher solubility .

Electronic and Magnetic Properties

Property Cu₂CrBO₅ CuO Cu₂O Cu₂FeBO₅
Band Gap (eV) Not fully characterized 1.2–1.8 2.1–2.6 Similar to Cu₂CrBO₅
Magnetic Behavior Magnetoelectric effect Antiferromagnetic Diamagnetic Magnetic ordering
Conductivity Anisotropic p-type semiconductor p-type semiconductor Semiconducting

Cu₂CrBO₅’s magnetoelectric coupling arises from its mixed valence states (Cr³⁺ and Cu²⁺), enabling voltage-controlled magnetism, unlike CuO or Cu₂O, which lack such multifunctionality .

Q & A

Q. What are the optimal synthesis methods for chromium-copper oxide composites, and how do reaction parameters influence their physicochemical properties?

Chromium-copper oxide composites are typically synthesized via hydrothermal methods, where reaction time, temperature, and oxidizing atmosphere critically impact crystallinity and composition . For instance, copper oxide (CuO) composites with chromium oxide (Cr₂O₃) require controlled calcination to avoid phase segregation. Characterization techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are essential to verify phase purity and morphology . Adjusting organic coatings during synthesis can enhance surface area (SBET) and catalytic activity .

Q. How can researchers accurately quantify chromium and copper content in oxide composites?

Inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for quantifying trace metals like chromium and copper in oxide matrices. The method ensures high sensitivity and precision, as outlined in GB/T 5121.28-2021 for copper alloys . For environmental samples, sequential extraction techniques (e.g., exchangeable, carbonate-bound, and residual fractions) coupled with atomic absorption spectroscopy (AAS) provide speciation data .

Q. What experimental protocols are recommended for assessing the acute toxicity of chromium-copper oxide mixtures in aquatic environments?

Acute toxicity testing using model organisms like Clarias gariepinus involves exposing specimens to gradient concentrations (e.g., 6.25–100 mg/L) of metal oxides. Mortality rates, cytogenotoxic effects (e.g., micronucleus formation), and bioaccumulation are measured. Solubility trends in solvents like benzene and water must be tracked, as higher solubility often correlates with increased toxicity . Statistical analyses (e.g., ANOVA) validate dose-response relationships .

Advanced Research Questions

Q. How do chromium-copper oxide catalysts enhance CO oxidation, and what mechanistic insights explain their activity?

Bimetallic CuCrAl and CuCeAl catalysts exhibit superior CO oxidation due to synergistic effects. The formation of spinel structures (e.g., CuCr₂O₄) creates active sites that lower the reduction temperature of CuO. Cerium oxide (CeO₂) further enhances reducibility by generating oxygen vacancies, as shown via in-situ IR and temperature-programmed reduction (TPR) studies. Catalytic activity (T₅₀ and T₁₀₀ for CO conversion) is directly proportional to Cu⁺ cluster dispersion and metal-support interactions .

Q. What sorption mechanisms govern chromium removal by copper-based nanoparticles, and how can kinetic models optimize remediation strategies?

Copper nanoparticles (Cu-NPs) achieve Cr(VI) uptake via chemisorption and ion exchange, with capacities up to 3.4 mg·g⁻¹. Isotherm models (Langmuir > Freundlich) indicate monolayer adsorption, while pseudo-second-order kinetics suggest rate-limiting surface reactions. Competitive sorption experiments with iodide reveal selectivity trends, and X-ray photoelectron spectroscopy (XPS) confirms Cr(VI) reduction to less toxic Cr(III) on Cu-NP surfaces .

Q. How do conflicting solubility trends of chromium and copper oxides in organic vs. aqueous phases affect experimental design in toxicity studies?

Chromium oxides (CrO₃) show increasing solubility in benzene but decreasing solubility in water at higher concentrations, while CuO exhibits the inverse trend. This dichotomy necessitates solvent-specific protocols for toxicity assays. For example, organic-phase solubility may require lipid-rich tissue analysis in bioaccumulation studies, whereas aqueous-phase data inform drinking water guideline compliance .

Q. What strategies mitigate carcinogenic risks when handling chromium-copper oxide nanomaterials in laboratory settings?

Chromium(VI) oxides pose a 4.5× higher carcinogenic risk than elemental chromium, per comparative toxicological assessments . Researchers should prioritize synthesis of Cr(III)-dominant phases, use fume hoods for aerosol containment, and adopt glovebox techniques for nanoparticle handling. Regular monitoring via XPS ensures oxidation state stability .

Methodological Guidance

  • Data Contradiction Resolution : When solubility or toxicity data conflict (e.g., vs. 9), cross-validate with speciation analysis (XPS, sequential extraction) and replicate experiments under standardized pH and ionic strength conditions .
  • Literature Review : Use databases like NIST Chemistry WebBook for thermodynamic data and follow IUPAC guidelines for citing primary sources .

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